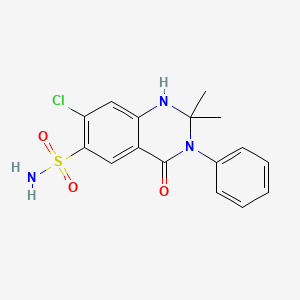
2,2-Dimethyl Metolazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl Metolazone is a chemical compound with the molecular formula C16H16ClN3O3S and a molecular weight of 365.83 g/mol. It belongs to the class of sulfonamide diuretics and is used primarily in medical applications to treat conditions such as hypertension and edema associated with congestive heart failure and kidney disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl Metolazone involves multiple steps, starting with the reaction of 2,2-dimethyl-4-oxo-3-phenylquinazoline-6-sulfonamide with chlorinating agents to introduce the chlorine atom. The reaction conditions typically require the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the chlorination process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and filtration, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl Metolazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl Metolazone has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: The compound is utilized in biological assays to investigate its diuretic properties and potential effects on renal function.
Medicine: As a diuretic, it is used to treat conditions like hypertension and edema. Research continues to explore its efficacy and safety profile in clinical settings.
Industry: It serves as a precursor in the synthesis of other pharmaceuticals and chemical compounds.
Mecanismo De Acción
2,2-Dimethyl Metolazone exerts its diuretic effect by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules and collecting ducts of the kidneys. This inhibition leads to increased excretion of water, sodium, and potassium, thereby reducing fluid retention and lowering blood pressure.
Molecular Targets and Pathways Involved: The compound targets the sodium-chloride symporter (NCC) in the renal tubules, leading to the inhibition of sodium reabsorption. This action results in increased urine output and decreased blood volume.
Comparación Con Compuestos Similares
Metolazone
Hydrochlorothiazide
Chlorthalidone
Indapamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C16H16ClN3O3S |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23) |
Clave InChI |
SXFLRAGFJYCTEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















